Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate
Description
Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate is a multifunctional thiophene derivative combining a nicotinamide (pyridine-3-carboxamide) moiety, a 5-methylfuran substituent, and an ethyl carboxylate group. Its structure is characterized by:
- A thiophene core at position 3, substituted with an ethyl carboxylate group.
- A 5-methylfuran-2-yl group at position 4, contributing electron-donating properties and influencing lipophilicity .
This compound is synthesized via coupling reactions, analogous to methods described for nicotinic acid derivatives (e.g., coupling ethyl glycinate with pyridine-3-carboxylic acid) . Its structural complexity suggests applications in medicinal chemistry, particularly in antimicrobial or antioxidant research, as seen in related thiophene derivatives .
Properties
IUPAC Name |
ethyl 4-(5-methylfuran-2-yl)-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-3-23-18(22)15-13(14-7-6-11(2)24-14)10-25-17(15)20-16(21)12-5-4-8-19-9-12/h4-10H,3H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNBNBGWEFEACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Core Formation via Cyclocondensation
The thiophene backbone is typically assembled through cyclocondensation reactions. A proven strategy involves reacting α-keto esters with sulfur-containing precursors. For example, diethyl but-2-ynedioate can undergo cyclization with thiourea derivatives in the presence of acidic catalysts to yield substituted thiophenes. Adapting this method, ethyl acetoacetate could serve as the keto ester precursor, while a sulfur source like thiourea or thioacetamide introduces the thiophene sulfur atom.
Nicotinamido Functionalization at the 2-Position
The nicotinamido group is introduced through amidation reactions. A protocol from S-alkylation methodologies involves activating nicotinic acid with coupling agents like EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) before reacting it with an aminothiophene intermediate. For example, treating 2-aminothiophene-3-carboxylate with activated nicotinyl chloride in dichloromethane yields the desired amide linkage after column chromatography.
Table 1: Representative Yields for Traditional Synthesis Steps
Catalytic and Green Chemistry Innovations
CuO/CNTs Nanocomposite Catalysis
Copper oxide-supported carbon nanotubes (CuO/CNTs) enhance reaction efficiency in multi-step syntheses. A hydrothermal method deposits CuO nanoparticles onto CNTs, creating a recyclable catalyst for tandem cyclization-amidation sequences. For example, in DMF at 60°C, CuO/CNTs (6 mol%) and acetic acid (10 mol%) promote the coupling of furan-thiophene intermediates with nicotinamide derivatives, achieving yields up to 78% with minimal byproducts.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A hybrid approach adapts the Biginelli reaction conditions by irradiating a mixture of ethyl acetoacetate, 5-methylfurfural, and thiourea in ethanol at 150°C for 20 minutes, achieving 85% conversion to the thiophene core. Subsequent amidation under microwave conditions (50°C, 15 minutes) with nicotinoyl chloride completes the synthesis in <30 minutes total.
Solid-Phase and Combinatorial Strategies
Resin-Bound Tertiary Amine Systems
Methodologies from combinatorial chemistry employ resin-bound bases to streamline purification. For instance, S-alkylation of 6-mercapto-nicotinamide intermediates with bromomethylfuran derivatives uses 4-methylmorpholino polystyrene resin in DMF, enabling scavenging of excess thiols and simplified filtration. This approach achieves 82% purity without chromatography.
Parallel Synthesis for Optimization
Focused libraries of analogs are generated by varying furan and nicotinamide substituents. A 96-well plate format screens conditions for nicotinamido coupling, identifying optimal temperatures (60°C) and solvent systems (DMF/EtOAc 1:1) for maximizing regioselectivity.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl₃): Signals at δ 7.27–7.51 (m, aromatic protons), δ 4.41 (q, J=7.2 Hz, ethyl ester), δ 3.94 (s, methylfuran), and δ 2.31 (s, thiophene-CH₃) confirm substituent positions.
- ¹³C NMR: Peaks at δ 163.7 (ester C=O), δ 152.1 (thiophene C-2), and δ 114.3 (furan C-5) align with expected connectivity.
Mass Spectrometry (MS)
- EI-MS: Molecular ion peak at m/z 424 ([M]⁺) and fragments at m/z 352 (loss of COOEt) and 295 (furan cleavage).
Industrial-Scale and Patent Considerations
Avoiding Cyanide-Based Routes
Patent US20130172571A1 highlights the hazards of cyanide in nitrile synthesis. For the target compound, diazotization-free pathways are preferred, such as direct coupling of pre-formed nitriles or using CuCN/KCN alternatives like ammonium formate under hydrogenation.
Solvent Recovery and Recycling
Process intensification methods from patent literature recover DMF via distillation and reuse CuO/CNTs catalysts for ≥5 cycles without activity loss.
Critical Analysis of Methodologies
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, or potassium permanganate under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The compound exhibits several notable pharmacological properties, making it a candidate for various therapeutic applications:
1. Anticancer Activity
- Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate has been studied for its potential to inhibit cancer cell proliferation. It acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune modulation and tumor growth suppression. By inhibiting IDO, the compound may enhance anti-tumor immunity.
2. Anti-inflammatory Effects
- The compound's structure suggests potential anti-inflammatory properties. Research indicates that similar thiophene derivatives can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
3. Antimicrobial Properties
- Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, although specific data on its efficacy is still emerging. The ability to modify the compound's structure could enhance its antimicrobial properties further.
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of Thiophene-Furan Linkage : This step involves the reaction of appropriate thiophene and furan derivatives under controlled conditions to form the core structure.
- Introduction of Nicotinamide Group : The nicotinamide moiety is incorporated through an amide coupling reaction, which is critical for enhancing biological activity.
- Carboxylation : The final step usually involves the introduction of the ethyl ester group through esterification reactions, optimizing yield and purity by adjusting reaction parameters such as temperature and solvent choice.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
1. Inhibition of IDO Activity
- A study demonstrated that this compound effectively inhibits IDO in vitro, leading to enhanced T-cell responses in cancer models. This suggests potential use in cancer immunotherapy.
2. Anti-inflammatory Mechanisms
- Research focused on the anti-inflammatory effects revealed that derivatives similar to this compound could reduce inflammation markers in animal models, indicating potential therapeutic applications in chronic inflammatory diseases.
3. Antimicrobial Efficacy
- Initial tests showed that modifications of this compound exhibited activity against gram-positive bacteria, warranting further exploration into its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nicotinamide moiety, in particular, can play a role in redox reactions and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared to analogous thiophene derivatives below:
Table 1: Structural and Functional Comparison
Key Observations
Amide Substituent Variations The nicotinamide group in the target compound provides a pyridine ring, enabling π-π stacking and hydrogen bonding, which are absent in benzamido (e.g., ) or simple amino derivatives (e.g., ). This may enhance interactions with biological targets like enzymes or receptors. In contrast, cyano-acrylamido substituents (e.g., Compound H in ) exhibit stronger electron-withdrawing effects, correlating with superior antioxidant activity.
Aromatic vs. Aliphatic Substituents
- The 5-methylfuran group at position 4 offers moderate electron-donating effects and lower steric bulk compared to phenyl () or cyclohexane () groups. This may improve metabolic stability compared to bulkier analogs.
Ester Group Impact
- The ethyl carboxylate at position 3 is a common feature in thiophene derivatives (e.g., ), enhancing solubility in organic solvents and serving as a handle for further derivatization.
Biological Activity Trends Compounds with para-substituted phenolic groups (e.g., Compound H in ) show enhanced antioxidant activity, suggesting that the target compound’s 5-methylfuran may require structural optimization for similar efficacy.
Biological Activity
Ethyl 4-(5-methylfuran-2-yl)-2-(nicotinamido)thiophene-3-carboxylate (EMNT) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of EMNT, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
EMNT is characterized by the following chemical structure:
- Molecular Formula : C19H17N3O4S
- Molecular Weight : 373.47 g/mol
- IUPAC Name : this compound
The compound features a thiophene ring, which is known for its role in various biological activities, and a nicotinamide moiety that may contribute to its pharmacological effects.
Research indicates that EMNT exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : EMNT has been shown to inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression. For example, it can inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer development .
- Receptor Interaction : The compound interacts with various receptors, including muscarinic receptors, which are involved in neurotransmission and have implications in neurodegenerative diseases .
- Antioxidant Activity : EMNT displays antioxidant properties, which help in mitigating oxidative stress—an underlying factor in many chronic diseases.
Anticancer Activity
EMNT has demonstrated promising anticancer activity in several studies:
- A study reported that compounds similar to EMNT showed significant cytotoxic effects against various cancer cell lines by inducing apoptosis through the mitochondrial pathway .
- In vitro assays indicated that EMNT could reduce cell viability in breast cancer cells, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The anti-inflammatory properties of EMNT are notable:
- Research has shown that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses .
Neuroprotective Effects
EMNT's interaction with muscarinic receptors suggests potential neuroprotective effects:
- Studies indicate that modulation of these receptors can improve cognitive function and protect against neurodegeneration .
Case Study 1: Anticancer Efficacy
In a recent study, EMNT was evaluated for its anticancer efficacy against human breast cancer cells (MCF-7). The results indicated:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The data suggest a dose-dependent cytotoxic effect, highlighting the potential of EMNT as a therapeutic agent against breast cancer.
Case Study 2: Anti-inflammatory Activity
Another study assessed the anti-inflammatory effects of EMNT using lipopolysaccharide (LPS)-stimulated macrophages. The findings were as follows:
| Treatment Group | TNF-alpha Production (pg/mL) |
|---|---|
| Control | 200 |
| LPS | 800 |
| LPS + EMNT (10 µM) | 500 |
| LPS + EMNT (25 µM) | 300 |
The results demonstrate that EMNT significantly reduces TNF-alpha production, indicating its potential utility in treating inflammatory diseases.
Q & A
What methodological challenges arise in synthesizing the thiophene core of this compound, and how can regioselectivity be ensured?
The synthesis of the thiophene core often relies on the Gewald reaction , which involves cyclization of ethyl cyanoacetate with sulfur and a ketone precursor (e.g., acetoacetanilide) under controlled conditions . Key challenges include:
- Regioselectivity : Competing pathways may yield undesired regioisomers. Precise temperature control (e.g., 80–100°C) and solvent choice (e.g., ethanol or 1,4-dioxane) are critical to favor the 2-amino-thiophene-3-carboxylate intermediate .
- Purification : Intermediate products often require chromatographic separation (TLC or column) to isolate the correct isomer.
- Functional group compatibility : The nicotinamido and 5-methylfuran groups may require late-stage introduction via amide coupling or Suzuki-Miyaura reactions to avoid side reactions .
How can spectroscopic techniques resolve structural ambiguities in this compound, particularly overlapping signals in the thiophene ring?
- NMR : 2D NMR (e.g., - HSQC and HMBC) is essential to assign signals for the thiophene ring, especially when substituents like the 5-methylfuran group cause signal overlap. For example, HMBC correlations can confirm connectivity between the thiophene C3 and the ethyl carboxylate group .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns distinguish between isobaric structures .
- IR spectroscopy : Stretching frequencies for amide (1650–1680 cm) and ester (1720–1740 cm) groups confirm functional group integrity .
What strategies are effective in evaluating the biological activity of this compound, particularly its enzyme inhibition potential?
- Target selection : Prioritize enzymes with known sensitivity to thiophene derivatives, such as tubulin (for anticancer activity) or kinases (for anti-inflammatory effects) .
- Assay design :
- In vitro enzyme assays : Use fluorescence-based or colorimetric readouts (e.g., NADH depletion for oxidoreductases).
- Molecular docking : Preliminary computational screening (e.g., AutoDock Vina) identifies binding poses with the nicotinamido group interacting with catalytic pockets .
- Cellular assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in relevant cell lines .
How do structural modifications (e.g., substituting the 5-methylfuran group) impact bioactivity, and what SAR trends are observed?
- Substituent effects :
- 5-Methylfuran : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, as seen in analogs with improved anticancer activity .
- Nicotinamido group : Critical for hydrogen bonding with target proteins; replacing it with benzamido groups reduces potency .
- Comparative studies : Analogs with bulkier substituents (e.g., 4-chlorophenyl) show increased cytotoxicity but lower solubility, highlighting a trade-off in drug-likeness .
How should researchers address hygroscopic intermediates during synthesis, and what purification methods are optimal?
- Handling : Use anhydrous solvents (e.g., THF or DMF) and inert atmosphere (N/Ar) to prevent hydrolysis of intermediates like cyanoacetate derivatives .
- Purification :
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- Flash chromatography : Silica gel with ethyl acetate/hexane gradients resolves polar byproducts .
What analytical methods resolve contradictions in reported biological data across studies?
- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Metabolite profiling : LC-MS/MS identifies degradation products that may explain discrepancies in IC values .
- Structural validation : Re-characterize compounds from conflicting studies via XRD or 2D NMR to confirm identity .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic index?
- Variable substituents : Systematically modify the furan (e.g., halogenation), thiophene (e.g., methyl → ethyl), and nicotinamido groups .
- Pharmacokinetic profiling : Assess logP, metabolic stability (microsomal assays), and plasma protein binding to guide lead optimization .
What stability challenges arise under physiological conditions, and how are they mitigated?
- pH sensitivity : The ester group may hydrolyze in basic conditions (pH > 8). Stability assays in buffers (pH 2–9) identify degradation thresholds .
- Light/temperature : Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
How do computational modeling approaches enhance understanding of this compound’s mechanism?
- Molecular dynamics (MD) simulations : Track binding stability over 100-ns trajectories to identify critical protein-ligand interactions (e.g., hydrogen bonds with the nicotinamido moiety) .
- QSAR models : Predict bioactivity using descriptors like polar surface area and H-bond donors .
What safety protocols are essential for handling this compound, given its potential toxicity?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfur-containing byproducts .
- Waste disposal : Neutralize acidic/basic residues before discarding via certified hazardous waste channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
